Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn
Brand Name: Vulcanchem
CAS No.: 143305-11-7
VCID: VC0136912
InChI: InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N
Molecular Formula: C68H105N21O23
Molecular Weight: 1584.712

Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn

CAS No.: 143305-11-7

Cat. No.: VC0136912

Molecular Formula: C68H105N21O23

Molecular Weight: 1584.712

* For research use only. Not for human or veterinary use.

Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn - 143305-11-7

Specification

CAS No. 143305-11-7
Molecular Formula C68H105N21O23
Molecular Weight 1584.712
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1
Standard InChI Key DNGKAEXGQSZLET-BHPFZRTCSA-N
SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator